![molecular formula C24H27N3O3S B4131617 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B4131617.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide
Overview
Description
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide, also known as BPN-14770, is a small molecule drug that has recently gained attention in the scientific community due to its potential therapeutic applications. BPN-14770 was first synthesized in 2016 and has since been the focus of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide increases cAMP levels, which in turn leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and anxiety, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and neuroprotective effects. Studies have demonstrated that N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide can reduce the production of pro-inflammatory cytokines in the brain, and can also protect against oxidative stress and neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide is its selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide is its relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are numerous potential future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide, including:
1. Further exploration of its therapeutic potential in neurological and psychiatric disorders
2. Development of more potent and selective PDE4D inhibitors based on the structure of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide
3. Investigation of the underlying mechanisms of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide's anti-inflammatory and neuroprotective effects
4. Examination of the potential use of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide in combination with other drugs or therapies for enhanced effectiveness.
In conclusion, N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide is a promising small molecule drug with potential therapeutic applications in a variety of neurological and psychiatric disorders. Its selectivity for PDE4D and anti-inflammatory and neuroprotective effects make it an attractive candidate for further research and development.
Scientific Research Applications
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, fragile X syndrome, and anxiety disorders. Studies have shown that N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methyl-2-naphthalenesulfonamide can improve cognitive function and memory in animal models of Alzheimer's disease, and can also reduce anxiety-like behavior in mice.
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-25(31(29,30)23-12-11-21-9-5-6-10-22(21)17-23)19-24(28)27-15-13-26(14-16-27)18-20-7-3-2-4-8-20/h2-12,17H,13-16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDVVWEAGUUBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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